molecular formula C16H21ClN2O3 B554943 3-Phenyl-L-serine CAS No. 6254-48-4

3-Phenyl-L-serine

Cat. No.: B554943
CAS No.: 6254-48-4
M. Wt: 181.19 g/mol
InChI Key: VCRXITKKWBOQRZ-ZOWNYOTGSA-N
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Description

L-Threo-3-phenylserine, also known as beta-hydroxyphenylalanine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Threo-3-phenylserine is soluble (in water) and a moderately acidic compound (based on its pKa).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Phenyl-L-serine are largely derived from its structure as a β-hydroxy-α-amino acid. It can interact with various enzymes, proteins, and other biomolecules. For instance, a novel L-threonine transaldolase (PmLTTA) identified from Pseudomonas sp. exhibited high activity in the synthesis of this compound from L-threonine and benzaldehyde . This interaction highlights the role of this compound in biochemical reactions.

Cellular Effects

It is known that L-serine, a closely related compound, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It is plausible that this compound may have similar influences on cell function.

Molecular Mechanism

It is known that L-serine, a closely related compound, exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is possible that this compound may have similar molecular interactions.

Metabolic Pathways

L-serine, a closely related compound, is known to be involved in the biosynthesis of other amino acids and even phospholipids . It is plausible that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863731, DTXSID401296197
Record name L-threo-3-Phenylserine
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Record name rel-(βS)-β-Hydroxy-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7695-56-9, 6254-48-4
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
Source CAS Common Chemistry
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Record name (βR)-β-Hydroxy-L-phenylalanine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phenyl-L-serine
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Record name Phenylserine, threo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-threo-3-Phenylserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-L-serine
Source European Chemicals Agency (ECHA)
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Record name PHENYLSERINE, THREO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of L-threo-phenylserine against influenza A virus?

A: L-threo-phenylserine acts as a competitive inhibitor of phenylalanine, an amino acid essential for influenza A virus synthesis. [, ] This suggests that L-threo-phenylserine interferes with viral protein synthesis by disrupting the incorporation of phenylalanine. [, ] Studies have shown that L-threo-phenylserine does not affect free virus particles, adsorption of the virus to host cells, or the later stages of the viral replication cycle. [, ] Its activity is specifically observed during the first half of the latent period, further supporting its role in inhibiting viral protein synthesis. [, ]

Q2: How does the structure of L-threo-phenylserine relate to its antiviral activity?

A: The specific structure of L-threo-phenylserine is crucial for its antiviral activity. Studies have shown that modifying the β-OH or α-NH2 groups completely eliminates its activity. [, ] This indicates that these specific functional groups are essential for binding to its target, likely within the viral protein synthesis machinery. [, ] This structural specificity highlights the importance of the compound's configuration and the precise arrangement of its functional groups for its biological activity.

Q3: Are there any known cases of resistance to L-threo-phenylserine in influenza A virus?

A3: Currently, there are no published studies specifically investigating resistance mechanisms to L-threo-phenylserine in influenza A virus. Further research is needed to determine if resistance can develop and what mechanisms might be involved.

  1. Ackermann WP, Rabson A. The antiviral action of threo-β-phenylserine. J Exp Med. 1959 Sep 1;110(3):419-30.
  2. Ackermann WP, Rabson A. [The antiviral action of threo-beta-phenylserine]. C R Hebd Seances Acad Sci. 1959 Jul 6;249(1):124-6. French.

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